8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine is a synthetic organic compound with the molecular formula and a molecular weight of 275.05 g/mol. It is classified under the category of naphthyridines, which are bicyclic compounds containing nitrogen atoms in their aromatic rings. This compound is notable for its potential applications in medicinal chemistry due to the presence of halogen and methoxy substituents that can influence biological activity.
The synthesis of 8-bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine involves a two-stage process:
The structure of 8-bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine features:
The chemical reactivity of 8-bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine can be attributed to its halogenated structure:
Potential reactions include:
The mechanism of action for compounds like 8-bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine often involves interactions with biological targets such as enzymes or receptors. While specific data on this compound's mechanism is limited, similar naphthyridine derivatives have shown activity through:
The structural features that include halogenation likely enhance lipophilicity and bioavailability, facilitating cellular uptake.
The compound may pose hazards typical for halogenated organic compounds, including toxicity upon ingestion or inhalation.
8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine has potential applications in:
Research into its biological activity could lead to novel therapeutic agents, particularly in areas such as cancer treatment or infectious diseases due to its unique structural properties .
Classical annulation strategies for constructing the 1,5-naphthyridine core rely on cyclization reactions using aminopyridine precursors. The Gould-Jacobs reaction is particularly effective, involving condensation of 3-aminopyridine derivatives with diethyl methylenemalonate or analogous electrophiles, followed by thermal cyclization. This method enables installation of carboxylic acid or ester groups at the C4 position, which can be decarboxylated under harsh conditions (e.g., reflux in hydrobromic acid) to yield unsubstituted positions suitable for downstream halogenation. The Conrad-Limpach adaptation employs β-ketoesters or Meldrum’s acid with 3-aminopyridines under thermal conditions (250°C in Dowtherm A), producing 4-hydroxy-1,5-naphthyridines. Subsequent chlorination with phosphorus oxychloride converts the hydroxyl group to a chloro substituent, enabling nucleophilic displacement with methoxide to install the 2-methoxy group prior to bromo/fluoro functionalization [1].
Table 1: Classical Annulation Approaches for 1,5-Naphthyridine Core Synthesis
Method | Reactants | Conditions | Key Intermediate |
---|---|---|---|
Gould-Jacobs | 3-Aminopyridine + Ethoxymethylene malonate | 150°C, then thermal cyclization | 4-Oxo-1,4-dihydro-1,5-naphthyridine |
Conrad-Limpach | 3-Aminopyridine + β-Ketoester | 250°C in Dowtherm A | 4-Hydroxy-1,5-naphthyridine |
Meldrum’s Acid Route | 3-Aminopyridine + Meldrum’s acid | Triethyl orthoformate, 100°C | 8-Hydroxy-1,5-naphthyridine |
Modified Skraup reactions enable direct assembly of halogenated 1,5-naphthyridines. Treatment of 5-amino-2-methoxypyridine (15) with 2,4-dichlorobenzoic acid (18) under copper catalysis generates an anthranilic acid derivative (19), which undergoes POCl₃-mediated cyclization at 140°C to yield 9-chloro-2-methoxy-1,5-naphthyridines. Optimizing this process with ethylene dichloride (EDC) as solvent improves purity and yield of the chlorinated intermediate by minimizing side reactions. Fluorine introduction typically occurs post-cyclization via halogen exchange: the chloro intermediate undergoes nucleophilic displacement with KF in the presence of phase-transfer catalysts or via Balz-Schiemann reaction with diazotized anilines. Bromination is achieved electrophilically using bromine/thionyl chloride mixtures or dibromoisocyanuric acid (DBI) in fuming sulfuric acid, selectively functionalizing electron-rich positions (e.g., C8 in thieno-fused systems) [4] [9].
Friedländer condensations offer complementary routes, particularly for fused systems. Reacting 3-aminoquinaldehyde (6) with acetylpyridines in ethanolic NaOH yields benzo[b][1,5]naphthyridines. While less direct for non-fused targets, this method provides access to complex halogenated architectures when fluorinated/brominated carbonyl components are employed [4] .
Late-stage halogen-fluorine exchange leverages the superior leaving-group ability of bromine vs. fluorine. Palladium-catalyzed reactions (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura coupling) exploit the C8 bromine in 8-bromo-7-fluoro-2-methoxy-1,5-naphthyridine (CAS: 724788-70-9) as a versatile handle for C–C/C–N bond formation. Meanwhile, the C7 fluorine remains inert under these conditions due to its high bond dissociation energy. Key transformations include:
Table 2: Cross-Coupling Reactions of 8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine
Reaction Type | Catalyst System | Conditions | Products | Yield Range |
---|---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80°C | 8-Aryl-7-fluoro-2-methoxy derivatives | 70-85% |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos, NaOᵗBu | Toluene, 100°C | 8-(Arylamino)-7-fluoro derivatives | 65-92% |
Carbonylation | Pd(OAc)₂, dppf, CO | MeOH, 80°C, 50 psi | 8-Carbomethoxy derivatives | 75% |
Regioselective deprotonation adjacent to the 2-methoxy group is achieved using strong bases under directed ortho-metalation (DoM) paradigms. Treatment with lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at -78°C in THF generates a C3 anion stabilized by coordination to the adjacent nitrogen. Quenching with electrophiles installs diverse functionality:
The C7 fluorine enhances acidity at C3 due to its inductive effect, enabling milder bases like LDA for metalation. Subsequent bromination at C8 is feasible via NBS electrophilic substitution, exploiting the electron-rich ring after lithiation [10] [1].
Solid-phase synthesis enables rapid generation of C3/C8 diversified libraries. Two primary strategies exist:
Automated parallel synthesis achieves >50 derivatives in 48 hours with purities >90% (HPLC). This approach efficiently probes structure-activity relationships in drug discovery [1] [6].
Table 3: Key Derivatives Synthesized via Solid-Phase Methods
Core Position Modified | Resin Type | Electrophile/Coupling Partner | Application Target |
---|---|---|---|
C8 | Wang resin | Heteroarylboronic acids | Kinase inhibitors |
C3 | Rink amide | Alkyl halides, acyl chlorides | Fluorescent probes |
C2 Methoxy | Trityl chloride | Alkylamines | Bioisosteric replacement |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0